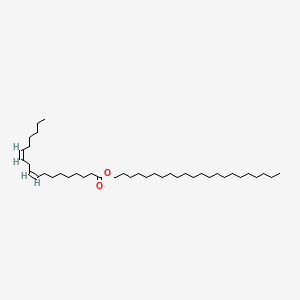
5-Isopropylcytidine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropylcytidine 5’-monophosphate is a modified nucleoside monophosphate It consists of a cytidine nucleoside with an isopropyl group attached to the 5-position of the cytidine ring and a phosphate group attached to the 5’-position of the ribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylcytidine 5’-monophosphate typically involves the phosphorylation of 5-Isopropylcytidine. One common method is the chemical phosphorylation using phosphoryl chloride (POCl3) in the presence of trialkyl phosphates as solvents . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’-position of the ribose sugar.
Industrial Production Methods
For industrial production, enzymatic synthesis is often preferred due to its higher specificity and efficiency. Enzymatic phosphorylation using nucleoside kinases, such as cytidine kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule, such as adenosine triphosphate (ATP), to the 5’-hydroxyl group of 5-Isopropylcytidine . This method is advantageous as it operates under mild conditions and avoids the use of harsh chemicals.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs.
Aplicaciones Científicas De Investigación
5-Isopropylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
Mecanismo De Acción
The mechanism of action of 5-Isopropylcytidine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases . By inhibiting these enzymes, it can disrupt DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
Cytidine 5’-monophosphate: A naturally occurring nucleotide used as a monomer in RNA.
Deoxycytidine 5’-monophosphate: A nucleotide analog used in DNA synthesis.
5-Methylcytidine 5’-monophosphate: A modified nucleotide with a methyl group at the 5-position of the cytidine ring.
Uniqueness
5-Isopropylcytidine 5’-monophosphate is unique due to the presence of the isopropyl group, which can enhance its stability and alter its biological activity compared to other cytidine analogs. This modification can improve its efficacy in therapeutic applications and provide new insights into nucleotide metabolism and function .
Propiedades
Número CAS |
117309-82-7 |
|---|---|
Fórmula molecular |
C12H20N3O8P |
Peso molecular |
365.28 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propan-2-ylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-5(2)6-3-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)4-22-24(19,20)21/h3,5,7-9,11,16-17H,4H2,1-2H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
Clave InChI |
RAHCOJKTMOTPOZ-TURQNECASA-N |
SMILES isomérico |
CC(C)C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
CC(C)C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


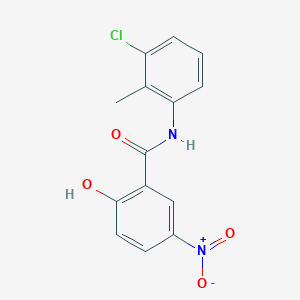

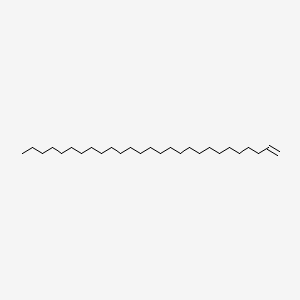

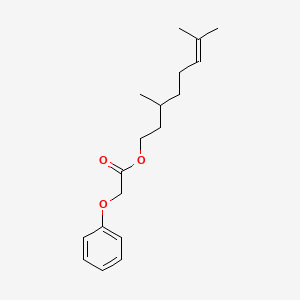
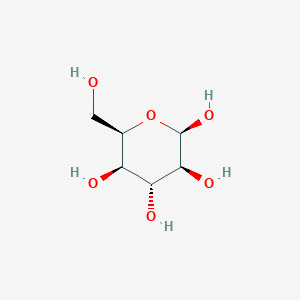


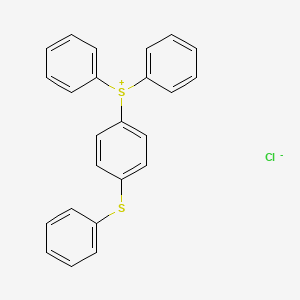
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
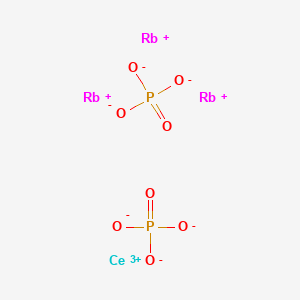
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
